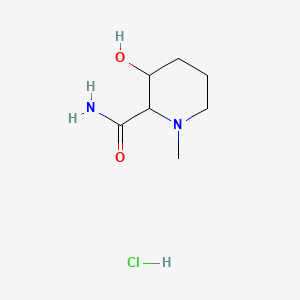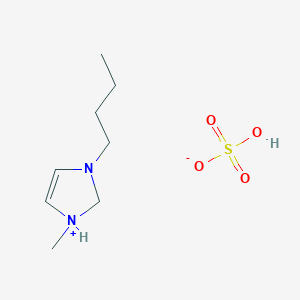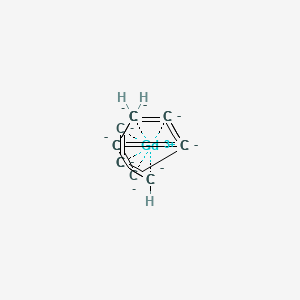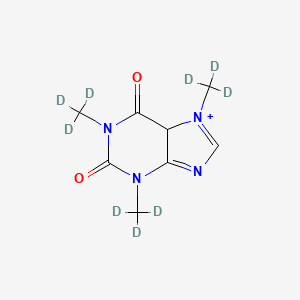
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a caffeine derivative and a methyl derivative of uric acid. It is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves the incorporation of deuterium atoms into the methyl groups of 1,3,7-Trimethyluric Acid. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific reaction conditions and reagents used in this process are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using specialized equipment and controlled environments to ensure the purity and quality of the final product. The process includes strict process parameter control and quality assurance measures to meet the needs of global customers.
化学反応の分析
Types of Reactions
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione has several scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Medicine: Used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Employed as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
作用機序
The mechanism of action of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. As a labeled analogue of 1,3,7-Trimethyluric Acid, it participates in metabolic processes and can be tracked using various analytical techniques. The stable isotope labeling allows researchers to study the compound’s behavior and interactions within biological systems.
類似化合物との比較
Similar Compounds
1,3,7-Trimethyluric Acid: The non-labeled analogue of 1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione.
1,3,7-tris(trideuteriomethyl)-9H-purine-2,6,8-trione: Another similar compound with slight variations in its structure.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies.
特性
分子式 |
C8H11N4O2+ |
|---|---|
分子量 |
204.25 g/mol |
IUPAC名 |
1,3,7-tris(trideuteriomethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i1D3,2D3,3D3 |
InChIキー |
GOJJWZXPKDRTAJ-GQALSZNTSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
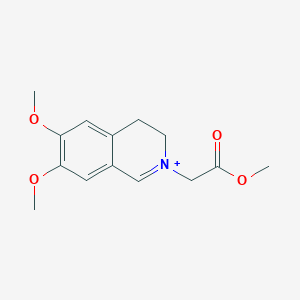

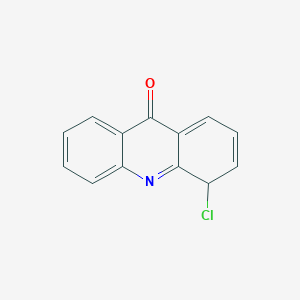
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
